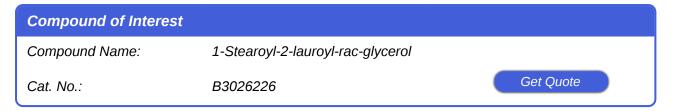




Application Notes and Protocols: Mass Spectrometry of 1-Stearoyl-2-lauroyl-rac-glycerol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-lauroyl-rac-glycerol is a diacylglycerol (DAG) containing a saturated C18 stearic acid moiety at the sn-1 position and a saturated C12 lauric acid moiety at the sn-2 position.[1] Diacylglycerols are crucial intermediates in lipid metabolism and function as second messengers in cellular signaling pathways.[2] Accurate quantification and structural elucidation of specific DAG molecular species are essential for understanding their roles in various physiological and pathological processes. These application notes provide detailed protocols for the analysis of **1-Stearoyl-2-lauroyl-rac-glycerol** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Profile



Property	Value	Reference	
Chemical Name	1-Stearoyl-2-lauroyl-rac- glycerol	-2-lauroyl-rac- [1]	
Synonyms	DG(18:0/12:0/0:0), 1- Octadecanoyl-2- Dodecanoylglycerol	[1]	
CAS Number	199274-84-5	[1]	
Molecular Formula	C33H64O5	[1]	
Molecular Weight	540.9 g/mol	[1]	

Experimental Protocols Sample Preparation and Lipid Extraction

A robust lipid extraction is critical for accurate DAG analysis. The following is a modified Bligh-Dyer extraction method.

Materials:

- Chloroform
- Methanol
- Deionized Water
- Internal Standard (e.g., d5-Tripalmitin or a commercially available deuterated DAG standard)
- Glass centrifuge tubes
- Nitrogen gas evaporator

Protocol:

To 100 μL of sample (e.g., cell lysate, plasma), add 375 μL of a 1:2 (v/v) chloroform:methanol mixture.



- Vortex thoroughly for 15 minutes at 4°C.
- Add 125 μL of chloroform and vortex for 1 minute.
- Add 125 μL of deionized water and vortex for 1 minute.
- Centrifuge at 2000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase, which contains the lipids.
- Dry the extracted lipids under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Normal-phase liquid chromatography is effective for separating diacylglycerol isomers.[3]

LC Conditions:

- Column: Normal-phase silica column (e.g., Phenomenex Luna 5 μm, 150 mm × 2 mm)[3]
- Mobile Phase A: 100% Isooctane[3]
- Mobile Phase B: Methyl tert-butyl ether (MTBE)/Isooctane (1:1)[3]
- Flow Rate: 0.2 mL/min[3]
- Gradient:
 - o 0-7 min: 8% B
 - 7-25 min: Linear gradient to 30% B
 - 25-29 min: Linear gradient to 90% B
 - 29-31 min: Hold at 90% B



o 31-35 min: Return to 8% B and equilibrate

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of diacylglycerols. To enhance ionization, ammonium acetate is often added to the mobile phase to promote the formation of [M+NH4]+ adducts.[4][5]

MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Mass Analyzer: Triple Quadrupole or Q-TOF

Precursor Ion ([M+NH4]+): m/z 558.5

Collision Gas: Nitrogen or Argon

Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) of the [M+NH4]+ adduct, the primary fragmentation pathways for diacylglycerols involve the neutral loss of the fatty acyl chains as free fatty acids plus ammonia.[4]

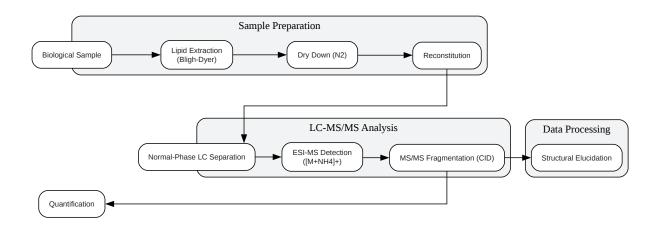
Predicted MS/MS Fragmentation of **1-Stearoyl-2-lauroyl-rac-glycerol** ([M+NH4]+ at m/z 558.5)

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Description
558.5	275.3	283.2 (Lauric Acid + NH3)	Loss of the lauroyl chain
558.5	257.3	301.2 (Stearic Acid + NH3)	Loss of the stearoyl chain



Note: The relative intensities of the product ions can provide information about the position of the fatty acyl chains.

Visualizations Experimental Workflow

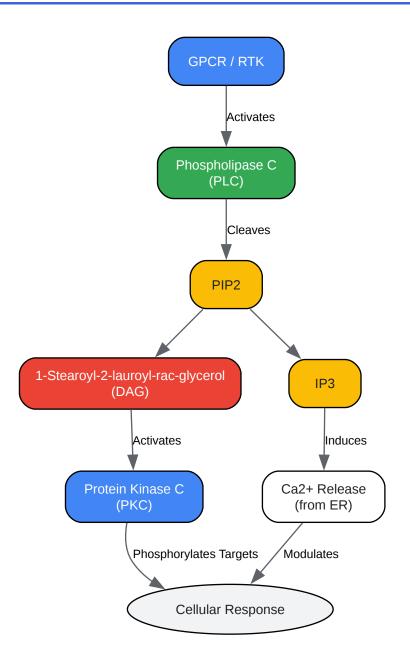


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Caption: Experimental workflow for the LC-MS/MS analysis of **1-Stearoyl-2-lauroyl-rac-glycerol**.

Diacylglycerol Signaling Pathway





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Caption: Simplified diacylglycerol (DAG) signaling pathway.

Concluding Remarks

The methodologies outlined provide a robust framework for the sensitive and specific analysis of **1-Stearoyl-2-lauroyl-rac-glycerol**. Proper sample handling, chromatographic separation, and optimization of mass spectrometry parameters are paramount for achieving reliable and reproducible results. These protocols can be adapted for the analysis of other diacylglycerol



species in various biological matrices, contributing to a deeper understanding of lipid-mediated cellular processes.

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